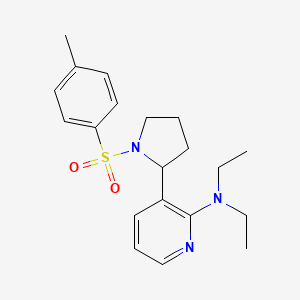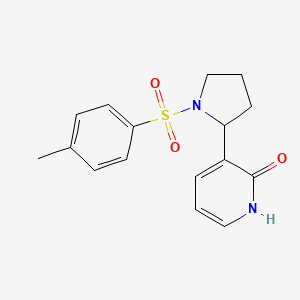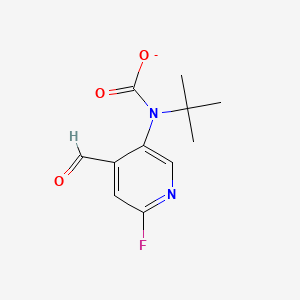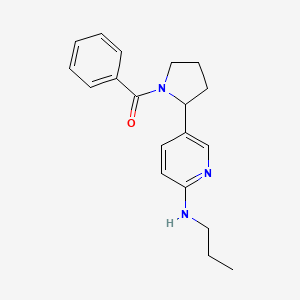
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminophenyl b-D-thioglucopyranoside is a compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a thioglycoside derivative of glucose, where the anomeric hydroxyl group is replaced by a thiol group linked to a 4-aminophenyl moiety. This compound is notable for its applications in biochemical research, particularly as a substrate analog for β-D-glucosidase enzymes.
準備方法
The synthesis of 4-Aminophenyl b-D-thioglucopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected glucose derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the anomeric carbon of the glucose derivative. The protecting groups are then removed under acidic conditions to yield the final product .
化学反応の分析
4-Aminophenyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include mild oxidizing agents for thiol oxidation, catalytic hydrogenation for nitro reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Aminophenyl b-D-thioglucopyranoside is widely used in scientific research due to its role as a substrate analog for β-D-glucosidase enzymes. This makes it valuable in studies related to enzyme kinetics, inhibition, and mechanism of action. Additionally, it has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in assays to study the activity of glucosidase enzymes.
Medicine: Investigated for its potential therapeutic applications in diseases involving glucosidase enzymes.
Industry: Utilized in the development of diagnostic tools and therapeutic strategies.
作用機序
The mechanism of action of 4-Aminophenyl b-D-thioglucopyranoside involves its interaction with β-D-glucosidase enzymes. As a substrate analog, it binds to the active site of the enzyme, mimicking the natural substrate. This interaction can inhibit the enzyme’s activity, providing insights into the enzyme’s function and potential therapeutic targets. The molecular targets include the active site residues of β-D-glucosidase, and the pathways involved are those related to carbohydrate metabolism.
類似化合物との比較
4-Aminophenyl b-D-thioglucopyranoside can be compared with other thioglycosides and glucosidase inhibitors. Similar compounds include:
4-Nitrophenyl b-D-thioglucopyranoside: Another thioglycoside used as a substrate analog for glucosidase enzymes.
p-Nitrophenyl b-D-glucopyranoside: A commonly used substrate in enzyme assays.
Phenyl b-D-thioglucopyranoside: A simpler thioglycoside without the amino group.
The uniqueness of 4-Aminophenyl b-D-thioglucopyranoside lies in its amino group, which allows for additional functionalization and interaction with enzymes, making it a versatile tool in biochemical research .
特性
分子式 |
C12H17NO5S |
|---|---|
分子量 |
287.33 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11-,12?/m1/s1 |
InChIキー |
VWKLROWEPKWULQ-OZRWLHRGSA-N |
異性体SMILES |
C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
正規SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)



![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)


![2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-](/img/structure/B15061813.png)
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)

